N-(4-carbamoylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
“N-[4-(aminocarbonyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxamide group, which is a derivative of carboxylic acids where the hydroxyl group has been replaced by an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a carboxamide group. The pyrazole ring is a heterocyclic aromatic ring, similar to benzene, but with two nitrogen atoms instead of carbon atoms. The carboxamide group would contribute to the polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring and the carboxamide group. The nitrogen atoms in the pyrazole ring could potentially act as nucleophiles in reactions. The carboxamide group could be involved in various reactions such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the pyrazole ring and the carboxamide group would likely make the compound polar and capable of forming hydrogen bonds .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-2-17-8-7-11(16-17)13(19)15-10-5-3-9(4-6-10)12(14)18/h3-8H,2H2,1H3,(H2,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQWZZRVYLRNEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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